Benzyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/

Slightly soluble in water

Miscible with alcohol or ether

Soluble in 9 vols of 90% alcohol

insoluble in water, glycerol; soluble in organic solvents, oils

miscible above 25� (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Activity:

Benzyl salicylate has shown potential as an antimicrobial agent in various scientific studies. Studies have demonstrated its effectiveness against bacteria, fungi, and even some viruses. For example, a study published in the journal "Pharmaceutics" found that benzyl salicylate isolated from Cornus walteri exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli []. Further research is needed to determine the full scope of its antimicrobial properties and potential applications.

Anti-Inflammatory Potential:

Several studies have explored the potential anti-inflammatory properties of benzyl salicylate. Research published in "Pharmaceutics" suggests that benzyl salicylate may inhibit the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in macrophages []. This suggests its potential role in managing inflammatory conditions, but further investigation in vivo is necessary.

Estrogenic Activity:

The potential estrogenic activity of benzyl salicylate has been a subject of debate within the scientific community. Some in vitro studies have shown weak estrogenic effects, but the results have been inconsistent, and concerns have been raised about the validity of these studies due to methodological limitations []. Further research with robust methodologies is needed to definitively determine whether benzyl salicylate possesses any significant estrogenic activity.

Skin Penetration and Absorption:

Understanding the extent to which benzyl salicylate penetrates the skin is crucial for assessing its safety and efficacy in topical applications. Studies have shown that benzyl salicylate has low penetration through human skin, with only a small fraction (around 0.03%) being absorbed []. This suggests minimal systemic exposure when used in topical products.

Benzyl salicylate, with the chemical formula C₁₄H₁₂O₃ and CAS number 118-58-1, is an ester formed from benzyl alcohol and salicylic acid. It is primarily recognized for its use in cosmetics as a fragrance additive and ultraviolet light absorber. The compound appears as a colorless to pale yellow liquid, often described as having a faint, sweet-floral odor, although some individuals may not perceive any scent at all. This variability in olfactory perception may be attributed to genetic factors or impurities in the substance .

- Esterification: The formation of benzyl salicylate can occur through the reaction of benzyl chloride with sodium salicylate in dimethylformamide at elevated temperatures (approximately 100 °C) .

- Hydrolysis: Under acidic or basic conditions, benzyl salicylate can hydrolyze back into benzyl alcohol and salicylic acid.

- Transesterification: This process can also yield benzyl salicylate from methyl salicylate and benzyl alcohol .

Benzyl salicylate exhibits several biological activities:

- Photoprotection: It serves as a UV filter in cosmetic formulations, helping to protect the skin from harmful ultraviolet radiation.

- Sensitization Potential: There is evidence suggesting that benzyl salicylate can cause skin sensitization in some individuals, leading to allergic reactions characterized by erythema and edema .

- Antimicrobial Properties: Some studies indicate that it may possess mild antimicrobial effects, although this is not its primary application.

The synthesis of benzyl salicylate typically involves:

- Esterification Reaction:

- Alternative Methods:

- Transesterification of methyl salicylate with benzyl alcohol under appropriate catalytic conditions.

Benzyl salicylate has diverse applications, including:

- Cosmetics: Widely used as a fragrance component and UV light absorber in products like perfumes, lotions, and sunscreens.

- Pharmaceuticals: Occasionally utilized in topical formulations due to its potential skin benefits.

- Industrial Uses: Employed as a solvent for synthetic musks and as a fixative in floral perfumes .

Research has indicated that benzyl salicylate interacts with various biological systems:

- Skin Penetration Studies: In vitro studies have demonstrated its ability to penetrate human skin, with varying absorption rates depending on concentration .

- Allergic Reactions: Interaction studies reveal that it can elicit allergic responses in sensitized individuals, necessitating caution in cosmetic formulations.

Benzyl salicylate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Cyclohexyl Salicylate | Yes | Fragrance | Different physical properties; less common |

| Methyl Salicylate | Yes | Pain relief (topical analgesic) | More commonly used for medicinal purposes |

| Ethyl Salicylate | Yes | Fragrance | Lower volatility compared to benzyl salicylate |

| Benzophenone | No | UV filter | More potent UV protection |

Benzyl salicylate's unique combination of being both a fragrance and a UV absorber distinguishes it from similar compounds that may serve only one of these functions .

Phase-Transfer Catalysis Approaches

Phase-transfer catalysis (PTC) is a prominent method for synthesizing benzyl salicylate, leveraging catalysts that facilitate the transfer of reactants between immiscible phases to enhance reaction rates and yields.

Solid-Liquid Phase Transfer Catalysis: A novel method involves reacting sodium salicylate with benzyl chloride in the presence of phase-transfer catalysts such as crown ethers, crown ether derivatives, and polyethylene glycol (PEG 200–6000) combined with alkali metal halide salts (e.g., sodium fluoride, potassium fluoride). The reaction typically occurs at 80–200 °C for 2–20 hours. After reaction, the organic layer is isolated, washed, dehydrated, and purified by reduced pressure distillation to collect benzyl salicylate at 164–165 °C under 725–735 Pa pressure. This method yields a product purity of approximately 99.4% with yields around 94%, high benzyl chloride conversion efficiency (~98.8%), and selectivity (~95.3%).

Dual-Site Phase-Transfer Catalyst with Ionic Liquids: Research has demonstrated the use of a dual-site phase-transfer catalyst, 4,4′-bis(tripropylammonium methyl)-1,1′-biphenyl dichloride, combined with an ionic liquid tributyl(tetradecyl)phosphonium methanesulfonate in a triliquid system. This green synthesis approach significantly enhances the reaction rate, achieving a benzyl salicylate yield of 94% within 15 minutes at 60 °C, compared to only 0.1% yield without catalysts. The apparent rate constant increased from 0.0231 min⁻¹ (catalyst alone) to 0.177 min⁻¹ with the ionic liquid, indicating a substantial catalytic enhancement.

Transesterification Reactions and Solid Acid Catalysts

Transesterification is another synthetic route where benzyl alcohol reacts with salicylic acid or its derivatives in the presence of acid catalysts.

Homogeneous Acid Catalysts: Traditional methods use homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid to catalyze the esterification of salicylic acid with benzyl alcohol. These reactions often require elevated temperatures and removal of water to drive equilibrium toward ester formation.

Solid Acid Catalysts: Solid acid catalysts, including ion-exchange resins and sulfonated silica, offer advantages such as ease of separation and recyclability. However, detailed kinetic data and yields for benzyl salicylate synthesis by solid acid catalysis are less reported in literature compared to phase-transfer methods.

Homogeneous Systems and Solvent-Free Syntheses

Homogeneous catalytic systems involve soluble catalysts in a single-phase reaction mixture.

Direct Esterification: Benzyl salicylate can be synthesized by direct esterification of salicylic acid with benzyl alcohol under homogeneous acid catalysis, sometimes under solvent-free conditions to improve environmental friendliness. These methods require careful control of reaction parameters to optimize yield and minimize side reactions.

Solvent-Free Advantages: Solvent-free synthesis reduces environmental impact and simplifies product isolation but may require higher temperatures or longer reaction times.

Vapor-Phase Catalytic Processes

Vapor-phase catalytic synthesis of benzyl salicylate is less common but offers potential for continuous production.

- Continuous Catalytic Systems: Some patents and studies mention vapor-phase methods involving catalytic reactors where reactants in vapor form pass over solid catalysts. These processes can offer high selectivity and throughput but require specialized equipment and precise temperature control.

Comparative Analysis of Reaction Efficiency and Selectivity

Additional Research Findings

The solid-liquid phase transfer catalytic method offers a balance of simplicity, high yield, and environmental compatibility. The use of polyethylene glycols and crown ethers as phase-transfer catalysts enhances the reaction by improving the solubility and transfer of reactants between phases.

The combination of dual-site phase-transfer catalysts with ionic liquids represents an advanced green chemistry technique, significantly accelerating the reaction and improving yields in a short time frame.

Kinetic studies indicate that tetra-n-butylammonium bromide as a catalyst can achieve product yields above 98% within 1 hour at 70 °C, demonstrating the efficiency of quaternary ammonium salts in phase-transfer catalysis.

Data Table: Typical Reaction Parameters and Outcomes in Benzyl Salicylate Synthesis

| Parameter | Value/Range | Comments |

|---|---|---|

| Reactants | Sodium salicylate, benzyl chloride | Molar ratio salicylate:benzyl chloride ~1.2:1 |

| Catalyst A | Crown ether, PEG 200–6000 | 1–10 mol% relative to benzyl chloride |

| Catalyst B | Alkali metal halide salts (e.g., KF, NaF) | 0.1–1 mol% relative to benzyl chloride |

| Temperature | 80–200 °C | Optimal ~145 °C for solid-liquid PTC |

| Reaction time | 2–20 hours | Shorter times with dual-site PTC + ionic liquid |

| Product boiling point | 164–165 °C at 725–735 Pa | Used for product fraction collection |

| Product purity | ~99.4% | Confirmed by vapor-phase chromatography |

| Yield | 90–98% | Dependent on catalyst and conditions |

Relevant Images (Descriptions)

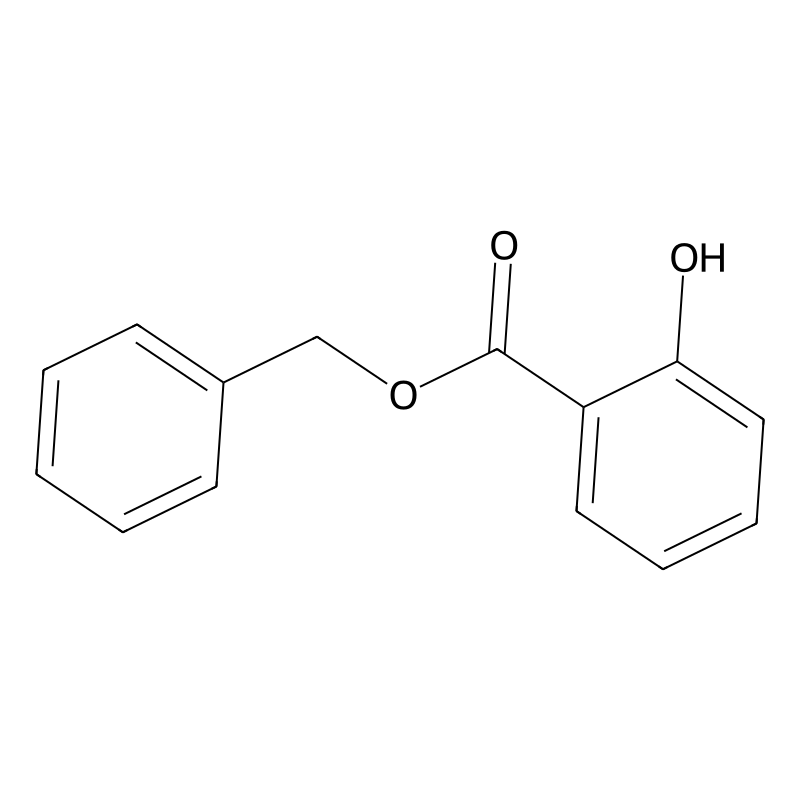

Figure 1: Chemical structure of benzyl salicylate showing ester linkage between benzyl alcohol and salicylic acid.

Figure 2: Schematic diagram of solid-liquid phase transfer catalysis setup, illustrating the biphasic reaction system with catalysts facilitating reactant transfer.

Figure 3: Reaction kinetics graph comparing yield over time for dual-site phase-transfer catalyst with and without ionic liquid.

Benzyl salicylate's metabolic journey begins with rapid enzymatic hydrolysis mediated by carboxylesterases in hepatic and intestinal microsomes. In vitro studies using human liver microsomes demonstrate complete inhibition of hydrolytic activity by 100 μM bis(4-nitrophenyl)phosphate (BNPP), confirming carboxylesterase involvement [1]. The small intestine exhibits particularly high hydrolytic capacity, with human intestinal microsomes showing 3.2-fold greater benzyl salicylate hydrolysis rates compared to hepatic microsomes [1]. This intestinal first-pass metabolism significantly reduces systemic exposure to the parent compound.

The hydrolysis reaction follows first-order kinetics, producing equimolar amounts of salicylic acid and benzyl alcohol. Kinetic parameters reveal marked substrate specificity, with benzyl salicylate hydrolysis rates (Vmax = 8.4 nmol/min/mg protein) being 40% slower than those observed for phenyl salicylate in rat models [1]. Molecular dynamics simulations suggest this difference stems from steric hindrance from the benzyl group, which reduces enzyme-substrate binding efficiency compared to smaller aromatic substituents [2].

| Metabolic Parameter | Human Liver Microsomes | Human Intestinal Microsomes |

|---|---|---|

| Vmax (nmol/min/mg) | 6.2 ± 0.8 | 19.7 ± 2.1 |

| Km (μM) | 34.5 ± 5.2 | 28.9 ± 4.7 |

| CLint (μL/min/mg) | 179.7 | 681.7 |

Table 1: Comparative hydrolysis kinetics of benzyl salicylate in human tissue microsomes [1] [2].

Triton X-100 extraction experiments confirm the membrane-bound nature of the responsible enzymes, with anion exchange chromatography showing co-elution of benzyl salicylate hydrolase activity with carboxylesterase 1 isoforms [1]. This localization suggests potential drug-drug interactions with therapeutic agents metabolized by hepatic CES1, though clinical relevance requires further investigation.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Advanced PBPK modeling integrates dermal absorption parameters with hepatic metabolism data to predict systemic exposure. A deterministic model for 0.5% benzyl salicylate in face cream (1.54 g daily application) estimates maximum plasma concentrations (Cmax) of 1 nM for the parent compound versus 93.2 nM for salicylic acid [3]. The 90-fold difference arises from rapid presystemic hydrolysis in skin and liver, coupled with salicylic acid's higher plasma free fraction (2.9%-18% vs 0.66% for benzyl salicylate) [3].

Key model parameters include:

- Dermal absorption rate: 0.032 mg/cm²/hr

- Hepatic intrinsic clearance: 94.2 μL/min/million hepatocytes

- Plasma protein binding: 99.34% (benzyl salicylate), 82-97% (salicylic acid)

Probabilistic modeling of chronic exposure scenarios incorporates population variability in:

- Skin thickness (0.5-1.5 mm)

- Hepatic carboxylesterase activity (5-fold interindividual variation)

- Renal clearance rates (2.8-fold variability)

Sensitivity analysis identifies hepatic hydrolysis rate (37% contribution) and dermal absorption (29%) as dominant factors controlling systemic salicylic acid levels [2]. The models predict <0.1% cumulative exposure to intact benzyl salicylate after 7-day repeated application, validating the critical role of presystemic metabolism [3].

Role of Salicylic Acid as a Primary Metabolite

Salicylic acid emerges as the toxicologically relevant species due to its metabolic stability and prolonged systemic exposure. In vitro hepatocyte studies demonstrate complete resistance of salicylic acid to Phase I/II metabolism, with a hepatic intrinsic clearance <1 μL/min/million cells [2]. This stability contrasts sharply with benzyl alcohol derivatives, which undergo rapid oxidation to benzoic acid and subsequent glycine conjugation to hippuric acid (t½ = 22 min in hepatocytes) [3].

Renal handling studies reveal salicylic acid's unique excretion profile:

- Not a substrate for ABCB1/MDR1, ABCC2/MRP2, or ABCC4/MRP4 transporters

- Borderline interaction with SLC22A8/OAT3 (accumulation ratio = 2.1 at 10 μM)

- pH-dependent passive reabsorption in distal nephrons

This transport profile results in nonlinear pharmacokinetics, with renal clearance decreasing from 120 mL/min at low plasma concentrations (<100 μM) to 40 mL/min at therapeutic levels (>500 μM) [3]. The PBPK model predicts steady-state salicylic acid concentrations of 178 nM following chronic dermal benzyl salicylate exposure, 50-fold below the lowest in vitro toxicological benchmark (10.6 μM) [3].

Species-Specific Metabolic Variations

Comparative metabolism studies reveal significant interspecies differences in benzyl salicylate handling. Rat hepatic microsomes show 68% lower hydrolytic activity compared to human counterparts, while canine models exhibit 3-fold higher conversion rates to salicylic acid [1]. These variations correlate with differential carboxylesterase isoform expression:

| Species | Dominant CES Isoform | Relative Activity (%) |

|---|---|---|

| Human | CES1 | 100 |

| Rat | CES2 | 32 |

| Dog | CES3 | 215 |

Table 2: Species-specific carboxylesterase activity toward benzyl salicylate [1] [4].

Primates demonstrate metabolic similarity to humans, with rhesus monkey hepatocytes showing identical salicylic acid formation rates. However, murine models exhibit an alternative oxidative pathway via CYP2C9-mediated O-debenzylation, producing gentisic acid as a minor metabolite (<5% total) [4]. This pathway remains negligible in human hepatocytes (<0.1% detection) [3], highlighting the importance of species selection in preclinical studies.

The metabolic divergence extends to tissue distribution patterns. While humans show predominant intestinal hydrolysis (67% first-pass metabolism), rodents exhibit greater hepatic contribution (81%) due to differential carboxylesterase expression gradients along the gastrointestinal tract [1]. These species-specific profiles necessitate careful interpretation of toxicological data across animal models.

Physical Description

Liquid, Other Solid; Liquid

Solid

colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odou

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

320 °C

BP: 211 °C at 2.67 kPa

208.00 °C. @ 26.00 mm Hg

Flash Point

>212 °F (>100 °C) - closed cup

Heavy Atom Count

Density

1.175 g/m cu at 20 °C

1.173-1.183

LogP

Odor

Decomposition

Melting Point

24 °C

23.4 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 2129 companies. For more detailed information, please visit ECHA C&L website;

Of the 39 notification(s) provided by 2121 of 2129 companies with hazard statement code(s):;

H317 (92.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (78.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (20.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (68.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Methyldihydromorphine

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Uv absorbe

Methods of Manufacturing

Benzyl salicylate can be manufactured by reacting benzyl chloride with an alkali salicylate or by the transesterification of methyl salicylate with benzyl alcohol.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Benzoic acid, 2-hydroxy-, phenylmethyl ester: ACTIVE

Analytic Laboratory Methods

In the present work, a strategy for the qualitative and quantitative analysis of 24 volatile compounds listed as suspected allergens in cosmetics by the European Union is reported. The list includes benzyl alcohol, limonene, linalool, methyl 2-octynoate, beta-citronellol, geraniol, citral (two isomers), 7-hydroxycitronellal, anisyl alcohol, cinnamal, cinnamyl alcohol, eugenol, isoeugenol (two isomers), coumarin, alpha-isomethyl ionone, lilial, alpha-amylcinnamal, lyral, alpha-amylcinnamyl alcohol, farnesol (three isomers), alpha-hexyl cinnamal, benzyl cinnamate, benzyl benzoate, and benzyl salicylate. The applicability of a headspace (HS) autosampler in combination with a gas chromatograph (GC) equipped with a programmable temperature vaporizer (PTV) and a quadrupole mass spectrometry (qMS) detector is explored. By using a headspace sampler, sample preparation is reduced to introducing the sample into the vial. This reduces the analysis time and the experimental errors associated with this step of the analytical process. Two different injection techniques were used: solvent-vent injection and hot-split injection. The first offers a way to improve sensitivity at the same time maintaining the simple headspace instrumentation and it is recommended for compounds at trace levels. The use of a liner packed with Tenax-TA allowed the compounds of interest to be retained during the venting process. The signals obtained when hot-split injection was used allowed quantification of all the compounds according to the thresholds of the European Cosmetics Directive. Monodimensional gas chromatography coupled to a conventional quadrupole mass spectrometry detector was used and the 24 analytes were separated appropriately along a run time of about 12 min. Use of the standard addition procedure as a quantification technique overcame the matrix effect. It should be emphasized that the method showed good precision and accuracy. Furthermore, it is rapid, simple, and - in view of the results - highly suitable for the determination of suspected allergens in different cosmetic products.

/The study objective was/ to analyze the chemical constituents of volatile oil from flowers of Rhododendron mucronatum. The volatile oil was extracted by water-steam distillation and analyzed by GC-MS. Forty-nine compounds, which occupied 79.55% of total constituents, were identified. The major constituents were linalool, beta-eudesmene, phytol, benzyl benzoate, benzyl salicylate and nonyl aldehyde. The chemical constituents of volatile oil, which contain many bioactive constituents, are mainly composed of terpenes, esters, and alkanes.

In this study, a novel and efficient method based on headspace solid-phase microextraction (HS-SPME), followed by gas chromatography-mass spectrometry (GC-MS), was developed for the analysis of propolis volatile compounds. The HS-SPME procedure, whose experimental parameters were properly optimized, was carried out using a 100 um polydimethylsiloxane (PDMS) fiber. The GC-MS analyses were performed on a HP-5 MS cross-linked 5% diphenyl-95% dimethyl polysiloxane capillary column (30 m x 0.25 mm I.D., 1.00 um film thickness), under programmed-temperature elution. Ninety-nine constituents were identified using this technique in the samples of raw propolis collected from different Italian regions. The main compounds detected include benzoic acid (0.87-30.13%) and its esters, such as benzyl benzoate (0.16-13.05%), benzyl salicylate (0.34-1.90%) and benzyl cinnamate (0.34-3.20%). Vanillin was detected in most of the samples analyzed in this study (0.07-5.44%). Another relevant class of volatile constituents is represented by sesquiterpene hydrocarbons, such as delta-cadinene (1.29-13.31%), gamma-cadinene (1.36-8.85%) and alpha-muurolene (0.78-6.59%), and oxygenated sesquiterpenes, such as beta-eudesmol (2.33-12.83%), T-cadinol (2.73-9.95%) and alpha-cadinol (4.84-9.74%). Regarding monoterpene hydrocarbons, they were found to be present at low level in the samples analyzed in this study, with the exception of one sample from Southern Italy, where alpha-pinene was the most abundant constituent (13.19%). The results obtained by HS-SPME-GC-MS were also compared with those of hydrodistillation (HD) coupled with GC-MS. The HS-SPME-GC-MS method developed in this study allowed us to determine the chemical fingerprint of propolis volatile constituents, thus providing a new and reliable tool for the complete characterization of this biologically active apiary product.

For more Analytic Laboratory Methods (Complete) data for Benzyl salicylate (7 total), please visit the HSDB record page.